8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
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Overview
Description
8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety The presence of a methoxy group at the 8th position and a methyl group at the 2nd position further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazones with anthranilic acid derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydro derivatives of the original compound.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]quinoline: Another member of the pyrazoloquinoline family with similar structural features but different substitution patterns.
Quinazoline derivatives: Compounds with a quinazoline core that exhibit similar biological activities, such as kinase inhibition and anticancer properties.
Pyridazine derivatives: Heterocyclic compounds with two adjacent nitrogen atoms, showing a wide range of pharmacological activities.
Uniqueness
8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
8-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-15-12(16)9-6-13-10-4-3-7(17-2)5-8(10)11(9)14-15/h3-6,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYANRFCXGWKWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C3C=CC(=CC3=C2N1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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